molecular formula C21H23N5O2S B14992693 3-ethyl-6-(4-methoxyphenyl)-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3-ethyl-6-(4-methoxyphenyl)-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B14992693
M. Wt: 409.5 g/mol
InChI Key: ALBFERKRPCYDRY-UHFFFAOYSA-N
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Description

3-ETHYL-6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole and thiadiazine ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with various electrophiles. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-ETHYL-6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ETHYL-6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. Additionally, it could modulate receptor activity, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-ETHYL-6-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other triazolothiadiazines.

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

3-ethyl-6-(4-methoxyphenyl)-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H23N5O2S/c1-4-17-23-24-21-26(17)25-18(14-8-10-16(28-3)11-9-14)19(29-21)20(27)22-15-7-5-6-13(2)12-15/h5-12,18-19,25H,4H2,1-3H3,(H,22,27)

InChI Key

ALBFERKRPCYDRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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